molecular formula C23H25N5O3S B4598007 3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine

3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B4598007
M. Wt: 451.5 g/mol
InChI Key: CNRFLEDCXFIJCK-UHFFFAOYSA-N
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Description

3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolo[3,4-a]phthalazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonylphenyl group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the methoxy and piperidinyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-15-10-12-27(13-11-15)32(29,30)17-8-9-21(31-3)20(14-17)23-25-24-22-19-7-5-4-6-18(19)16(2)26-28(22)23/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRFLEDCXFIJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NN=C4N3N=C(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 2
Reactant of Route 2
3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 3
Reactant of Route 3
3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 4
Reactant of Route 4
3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 5
Reactant of Route 5
3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Reactant of Route 6
3-[2-Methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine

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